molecular formula C17H23N2O4- B12354635 (2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

Cat. No.: B12354635
M. Wt: 319.4 g/mol
InChI Key: ZGEORLKSWXAMBW-CQSZACIVSA-M
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Description

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a benzyl group, a piperazine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.

    Esterification: The final step involves the esterification of the piperazine carboxylate with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-benzylpiperazine-2-carboxylate: Lacks the tert-butyl ester group.

    (2R)-4-benzyl-1-piperazinecarboxylic acid: Contains a carboxylic acid group instead of the ester.

    (2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine: Similar structure but lacks the carboxylate group.

Uniqueness

The presence of both the benzyl group and the tert-butyl ester group in (2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate makes it unique

Properties

Molecular Formula

C17H23N2O4-

Molecular Weight

319.4 g/mol

IUPAC Name

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/p-1/t14-/m1/s1

InChI Key

ZGEORLKSWXAMBW-CQSZACIVSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)[O-])CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])CC2=CC=CC=C2

Origin of Product

United States

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